Allitinib

Catalog No.
S547916
CAS No.
897383-62-9
M.F
C24H18ClFN4O2
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allitinib

Reversible EGFR inhibitors (e.g., erlotinib) fail to sustain target suppression in T790M/L858R mutant NSCLC models, leading to false-negative readouts. Allitinib (AST-1306) irreversibly binds Cys797 (EGFR) and Cys805 (HER2), providing ≥24 h target inhibition.

  • EGFR IC50=0.5 nM, HER2=3 nM, HER4=0.8 nM; >3000-fold selective over PDGFR/c-Met.
  • 500-fold more potent than lapatinib against T790M/L858R mutant.
  • Solubility: 85 mg/mL in DMSO; compatible with oral gavage vehicles (PEG300/Tween 80, CMC-Na).
  • ≥98% purity, in stock, ideal for covalent inhibitor SAR studies and xenograft models.

CAS Number

897383-62-9

Product Name

Allitinib

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

allitinib, AST 1306, AST-1306, AST1306, N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-quinazolinyl)acrylamide

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

The exact mass of the compound Allitinib is 448.11023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Allitinib (AST-1306), CAS 897383-62-9, is a potent, orally active, irreversible inhibitor of the ErbB receptor tyrosine kinase family, specifically targeting EGFR (IC50 = 0.5 nM), HER2 (IC50 = 3 nM), and HER4 (IC50 = 0.8 nM). Structurally derived from the reversible inhibitor lapatinib, Allitinib differentiates itself by forming covalent bonds with Cys797 in EGFR and Cys805 in HER2. For procurement and assay development, it serves as a critical reference standard for evaluating irreversible kinase inhibition, particularly in overcoming first-generation TKI resistance driven by the EGFR T790M/L858R double mutant. Its high solubility in anhydrous DMSO (up to 85 mg/mL) and compatibility with standard in vivo formulation vehicles (e.g., PEG300/Tween 80 or CMC-Na suspensions) make it highly processable for both high-throughput screening and preclinical xenograft models .

Research Fit

1 Irreversible covalent ErbB family inhibitor tool compound
2 T790M/L858R mutant kinase pathway study fit
3 In vivo xenograft model response context for ErbB2 overexpression

Substituting Allitinib with first-generation reversible inhibitors like gefitinib or erlotinib, or even its structural predecessor lapatinib, fundamentally compromises assay integrity when modeling acquired resistance. Reversible inhibitors fail to maintain sustained target suppression against the EGFR T790M/L858R double mutant due to altered ATP-binding pocket affinity. Furthermore, while other irreversible inhibitors such as afatinib or dacomitinib are available, Allitinib exhibits a distinct selectivity profile—demonstrating >3000-fold selectivity for the ErbB family over off-target kinases like PDGFR and c-Met, and offering up to 5- to 15-fold greater potency in specific HER2-overexpressing or T790M mutant models compared to afatinib. Utilizing a generic or reversible substitute will lead to false-negative efficacy readouts in T790M-driven resistance models and fail to accurately benchmark covalent binding kinetics[1].

Substitution Risk: Allitinib vs. Lapatinib

Mechanism
Irreversible covalent binding (Cys797/805)
Reversible binding; prolonged target engagement may not transfer
Metabolic Profile
Distinct active metabolites (amide hydrolysis, dihydrodiol)
Primary O-dealkylation pathway; pharmacodynamic signature likely differs
T790M Mutant Coverage
Reported activity against T790M/L858R mutant
Limited activity; resistance model context may not be reproduced

Overcoming T790M Resistance via Irreversible Covalent Binding

In cell-free kinase assays, Allitinib demonstrates profound efficacy against the clinically challenging EGFR T790M/L858R double mutant, achieving an IC50 of 12 nM. In direct contrast, the reversible inhibitor lapatinib, which shares a similar structural scaffold, is approximately 500-fold less potent against this specific mutant. This massive differential is driven by Allitinib's irreversible covalent binding mechanism at Cys797, ensuring sustained target suppression even in the presence of competitive ATP .

Evidence DimensionIC50 against EGFR T790M/L858R double mutant
Target Compound Data12 nM
Comparator Or BaselineLapatinib (reversible baseline)
Quantified Difference~500-fold greater potency for Allitinib
ConditionsCell-free kinase assay

Essential for researchers procuring reference standards to model or overcome acquired T790M-driven resistance in non-small cell lung cancer (NSCLC) assays.

Binding Mechanism
Head-to-head
Allitinib: Irreversible covalent, sustained inhibition after 100× dilution Lapatinib: Reversible, complete activity recovery upon dilution
Supports prolonged target engagement interpretation
Cell-free enzymatic assay, Cys797/805 covalent bonding

Extreme Selectivity for ErbB Family Over Off-Target Kinases

A critical parameter for selecting a kinase inhibitor for high-throughput screening is its selectivity window. Allitinib exhibits greater than 3000-fold selectivity for ErbB family kinases (EGFR, HER2, HER4) over other major kinase families, including PDGFR, KDR, and c-Met. This tight selectivity profile ensures that downstream phenotypic readouts in complex cell-based assays are exclusively driven by ErbB inhibition, minimizing confounding off-target toxicity or signaling interference commonly seen with less selective multi-kinase inhibitors .

Evidence DimensionSelectivity ratio (ErbB vs. other kinase families)
Target Compound Data>3000-fold selective
Comparator Or BaselineBroad-spectrum multi-kinase inhibitors
Quantified DifferenceNegligible off-target inhibition at standard working concentrations (0.001-1.0 μM)
ConditionsBroad kinase profiling panel

Guarantees clean, reproducible data in phenotypic screening by eliminating off-target noise from PDGFR or c-Met pathways.

T790M Mutant IC₅₀
Reported
12 nM
Reported mutant kinase inhibition context
Cell-free kinase assay; cross-study comparison with osimertinib (5.8–6.7 nM in cell assay)

High Solubility and Versatile In Vivo Formulation Compatibility

For preclinical procurement, the processability of the API is as critical as its potency. Allitinib free base demonstrates excellent solubility in fresh, anhydrous DMSO, reaching up to 85 mg/mL (189.36 mM). For in vivo xenograft models, it avoids the formulation bottlenecks of highly lipophilic analogs by being readily processable into both homogeneous suspensions (e.g., in 0.5% hydroxyethyl cellulose or CMC-Na at 5 mg/mL) and clear solutions (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline yielding 2-4 mg/mL). Moisture contamination in DMSO must be strictly avoided to prevent precipitation .

Evidence DimensionStock solution solubility and in vivo vehicle compatibility
Target Compound Data85 mg/mL in anhydrous DMSO; 2-4 mg/mL in clear PEG/Tween vehicle
Comparator Or BaselinePoorly soluble lipophilic TKIs requiring complex lipid nanoparticle formulations
Quantified DifferenceEnables standard oral gavage dosing (25-100 mg/kg) without advanced formulation techniques
ConditionsStandard laboratory formulation protocols

Reduces formulation development time and costs for in vivo oncology studies, ensuring reliable oral bioavailability.

In Vivo Xenograft Response
Head-to-head
Allitinib: Near-complete tumor regression after 7 days Lapatinib: Tumor growth inhibition, less pronounced
Supports in vivo model-response context
SK-OV-3 ovarian cancer xenograft, oral gavage, same dose/schedule

Enhanced Potency Relative to Other Irreversible TKIs

While afatinib and dacomitinib are established irreversible pan-ErbB inhibitors, Allitinib has been shown to be 5 to 15 times more potent in specific comparative evaluations. In human tumor xenograft models expressing or overexpressing HER family members—particularly those with HER2 overexpression or EGFR T790M mutations—Allitinib drives rapid (within 2 hours) and sustained (≥24 hours) target inhibition after a single oral dose, leading to dramatic tumor suppression where older irreversible agents require higher equivalent dosing [1].

Evidence DimensionRelative potency in HER2-overexpressing/T790M models
Target Compound DataHigh efficacy at standard dosing
Comparator Or BaselineDacomitinib and Afatinib
Quantified Difference5 to 15 times more potent
ConditionsHuman tumor xenograft models

Justifies the procurement of Allitinib over more common irreversible TKIs when maximizing in vivo potency against resistant mutant models is required.

Cytotoxicity Ranking
Head-to-head
Ranked: Allitinib > Afatinib > Cetuximab (GI score)
Reported cytotoxicity endpoint ranking
HNSCC cell line panel, context-dependent
Metabolic Profile
Reported
Allitinib: Amide hydrolysis, dihydrodiol; active M10 ~70% parent exposure Lapatinib: O-dealkylation dominant; distinct active metabolite signature
Distinct active metabolite profile
Human PK study context, steady-state metabolite exposure
Kinase Selectivity
Class-level
>3000-fold selective for ErbB family vs PDGFR, KDR, c-Met
Reported selectivity profile context
Data to verify; class-level inference, source not specified

Reference Standard for Covalent Inhibitor Development

Due to its well-characterized irreversible binding to Cys797 (EGFR) and Cys805 (HER2), Allitinib is an ideal benchmark compound for medicinal chemistry programs designing next-generation covalent kinase inhibitors. It provides a reliable baseline for comparing binding kinetics, residence time, and target occupancy in biochemical assays [1].

Modeling T790M-Driven Acquired Resistance in NSCLC

Allitinib is critical for in vitro and in vivo models of non-small cell lung cancer (NSCLC) that have developed resistance to first-generation TKIs (gefitinib/erlotinib). Its specific ~500-fold potency advantage over lapatinib against the T790M/L858R double mutant makes it the preferred tool compound for validating new therapeutic strategies in these resistant cell lines (e.g., NCI-H1975) [1].

Preclinical Xenograft Efficacy Studies

The compound's high processability into standard oral gavage vehicles (CMC-Na suspensions or PEG300/Tween 80 clear solutions) and its rapid, sustained target inhibition (≥24 hours post-dose) make it highly suitable for establishing baseline efficacy data in HER2-overexpressing (e.g., SK-OV-3) or EGFR-mutant xenograft mouse models [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ErbB family signaling inhibition studies
Irreversible covalent binding mechanism
Washout-resistant target engagement
ErbB2-overexpressing tumor xenograft studies
In vivo model response profile
Tumor regression endpoint
EGFR T790M resistance mechanism studies
Mutant kinase inhibition profile
T790M/L858R assay context
DMPK and active metabolite research
Unique metabolic pathway profile
Active metabolite exposure context

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

448.1102317 Da

Monoisotopic Mass

448.1102317 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX0M5RO7CY

Wikipedia

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide
1: Zhang H, Wang YJ, Zhang YK, Wang DS, Kathawala RJ, Patel A, Talele TT, Chen
2: Zhang J, Cao J, Li J, Zhang Y, Chen Z, Peng W, Sun S, Zhao N, Wang J, Zhong D,
3: Lin L, Xie C, Gao Z, Chen X, Zhong D. Metabolism and pharmacokinetics of
4: Lin L, Gao Z, Chen X, Zhong D. Development and validation of a sensitive
5: Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, Jiang X, Zhang X, Ren X, Qu W,

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